molecular formula C9H11NO2 B1651282 Isopropyl pyridine-4-carboxylate CAS No. 125294-42-0

Isopropyl pyridine-4-carboxylate

Cat. No.: B1651282
CAS No.: 125294-42-0
M. Wt: 165.19 g/mol
InChI Key: FBDVYRNKUYCAGB-UHFFFAOYSA-N
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Description

Isopropyl pyridine-4-carboxylate is an ester derivative of pyridine-4-carboxylic acid, featuring an isopropyl group attached to the carboxylate moiety. Its structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) substituted at the 4-position by a carboxylate ester. The isopropyl ester group enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl), which may influence solubility and metabolic stability in biological systems .

Properties

CAS No.

125294-42-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

propan-2-yl pyridine-4-carboxylate

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-3-5-10-6-4-8/h3-7H,1-2H3

InChI Key

FBDVYRNKUYCAGB-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=NC=C1

Canonical SMILES

CC(C)OC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural similarities with isopropyl pyridine-4-carboxylate but differ in heterocyclic cores, substituents, or ester groups:

Compound Name Core Structure Substituents/Modifications Key Differences vs. Target Compound Reference
This compound Pyridine 4-carboxylate (isopropyl ester) Reference compound
Methyl isonicotinate Pyridine 4-carboxylate (methyl ester) Shorter ester chain → higher polarity
Ethyl 4-isopropylpiperidine-4-carboxylate HCl Piperidine (saturated) 4-carboxylate (ethyl ester), 4-isopropyl group Saturated ring → reduced aromaticity
Ethyl 3-chloropyridazine-4-carboxylate Pyridazine (2 N atoms) 4-carboxylate (ethyl ester), 3-chloro Diazine ring → altered electronic properties
Ethyl 2-chloroquinoline-4-carboxylate Quinoline (fused benzene-pyridine) 4-carboxylate (ethyl ester), 2-chloro Fused aromatic system → enhanced planarity

Electronic and Steric Effects

  • Ester Group Influence: Isopropyl vs. Ethyl 4-isopropylpiperidine-4-carboxylate HCl: The saturated piperidine ring lacks aromatic conjugation, leading to weaker π-π interactions compared to pyridine derivatives .
  • Quinoline: The fused benzene ring in quinoline derivatives () enhances aromatic surface area, favoring π-stacking interactions in supramolecular chemistry .

Functional Group Interactions

  • Chloro Substituents: The 3-chloro group in pyridazine derivatives () creates steric hindrance and electronic withdrawal, altering reactivity in nucleophilic substitution reactions . In quinoline analogs (e.g., Ethyl 2-chloroquinoline-4-carboxylate), the 2-chloro substituent may direct electrophilic attack to specific ring positions .
  • Amino and Anthracene Modifications: Compounds like Ethyl 2-(anthracen-9-ylideneamino)pyridine-4-carboxylate () feature bulky anthracene groups, which could sterically hinder enzyme binding in biological systems while enabling fluorescence properties .

Research Implications

  • Pharmaceutical Design : The isopropyl ester’s lipophilicity makes it a candidate for prodrug formulations, whereas methyl/ethyl esters (e.g., methyl isonicotinate) are more suited for polar environments .
  • Materials Science: Quinoline and anthracene-modified derivatives (Evidences 6, 9) show promise in optoelectronic materials due to extended conjugation .

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